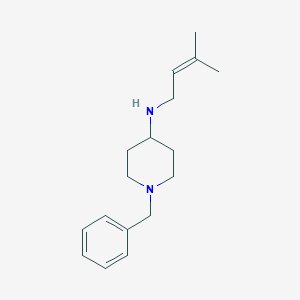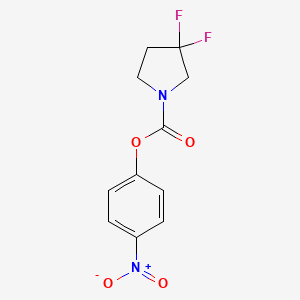
4-Nitrophenyl 3,3-difluoropyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenyl 3,3-difluoropyrrolidine-1-carboxylate is a chemical compound characterized by the presence of a pyrrolidine ring substituted with nitrophenyl and difluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl 3,3-difluoropyrrolidine-1-carboxylate typically involves the reaction of 3,3-difluoropyrrolidine with 4-nitrophenyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired ester linkage .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 4-Nitrophenyl 3,3-difluoropyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products:
Substitution: Substituted nitrophenyl derivatives.
Reduction: 4-Aminophenyl 3,3-difluoropyrrolidine-1-carboxylate.
Hydrolysis: 3,3-Difluoropyrrolidine-1-carboxylic acid and 4-nitrophenol.
Scientific Research Applications
4-Nitrophenyl 3,3-difluoropyrrolidine-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl 3,3-difluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can act as an electrophile, facilitating reactions with nucleophilic sites on enzymes or other biomolecules. The difluoromethyl group can influence the compound’s binding affinity and specificity by altering its electronic properties .
Comparison with Similar Compounds
4-Nitrophenyl chloroformate: Shares the nitrophenyl group but differs in its reactivity and applications.
3,3-Difluoropyrrolidine: Lacks the nitrophenyl group, resulting in different chemical properties and uses.
4-Aminophenyl 3,3-difluoropyrrolidine-1-carboxylate: A reduction product of the target compound with distinct biological activities.
Uniqueness: 4-Nitrophenyl 3,3-difluoropyrrolidine-1-carboxylate is unique due to the combination of its nitrophenyl and difluoromethyl groups, which confer specific reactivity and potential for diverse applications in research and industry .
Properties
CAS No. |
920966-41-2 |
|---|---|
Molecular Formula |
C11H10F2N2O4 |
Molecular Weight |
272.20 g/mol |
IUPAC Name |
(4-nitrophenyl) 3,3-difluoropyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H10F2N2O4/c12-11(13)5-6-14(7-11)10(16)19-9-3-1-8(2-4-9)15(17)18/h1-4H,5-7H2 |
InChI Key |
DZEIVAKMXBVBCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1(F)F)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,4-Oxadiazole-3-carboxamide, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-](/img/structure/B12637616.png)
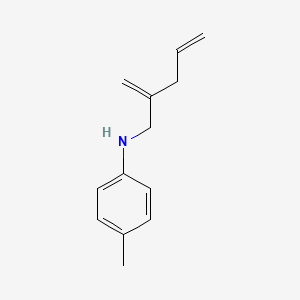
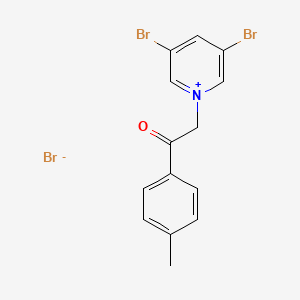
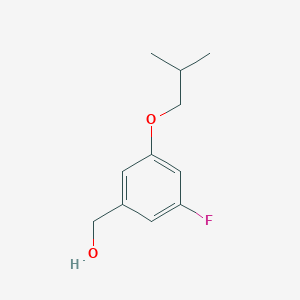
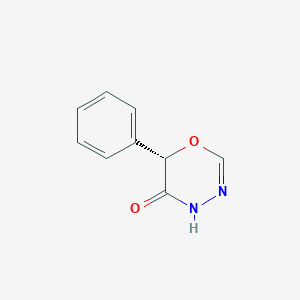

![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-iodo-1-methyl-, methyl ester](/img/structure/B12637649.png)
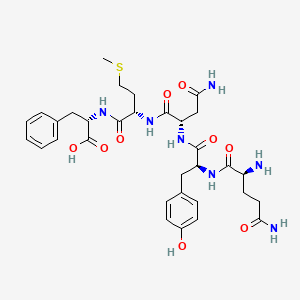
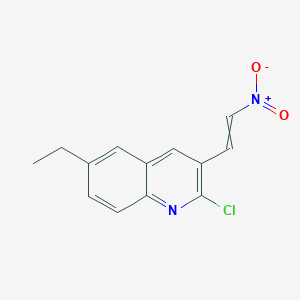

![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-1-methyl-a-oxo-](/img/structure/B12637658.png)


